[(3R)-2,5-dioxo-2,3,4,5-tetrahydro-1H-1,4-benzodiazepin-3-yl]acetic acid
Description
[(3R)-2,5-Dioxo-2,3,4,5-tetrahydro-1H-1,4-benzodiazepin-3-yl]acetic acid is a chiral benzodiazepine derivative with a fused bicyclic structure. Its core consists of a seven-membered 1,4-benzodiazepine ring system featuring two ketone groups at positions 2 and 5, and an acetic acid substituent at the stereogenic C3 position.
The synthesis and characterization of this compound are documented in commercial catalogs, with a purity of 95% and a CAS number of 1217717-66-2 . Its stereochemistry (R-configuration at C3) distinguishes it from enantiomeric analogs, such as the (3S)-isomer (CAS 1217809-77-2), which exhibits distinct pharmacological properties .
Properties
IUPAC Name |
2-[(3R)-2,5-dioxo-3,4-dihydro-1H-1,4-benzodiazepin-3-yl]acetic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10N2O4/c14-9(15)5-8-11(17)12-7-4-2-1-3-6(7)10(16)13-8/h1-4,8H,5H2,(H,12,17)(H,13,16)(H,14,15)/t8-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PZADUWCGARVTQN-MRVPVSSYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=O)NC(C(=O)N2)CC(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C2C(=C1)C(=O)N[C@@H](C(=O)N2)CC(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10N2O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
234.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Key Synthetic Route from 1-Tetralone Derivatives
A prominent method, adapted from related benzodiazepine and tetrahydrobenzoazepine syntheses, involves the following steps:
| Step | Reaction Description | Reagents/Conditions | Outcome |
|---|---|---|---|
| 1 | Oxime formation from 1-tetralone | React 1-tetralone with hydroxylamine hydrochloride in methanol or aqueous medium with alkali (e.g., sodium carbonate) at room temperature for 4–48 hours | Formation of 3,4-dihydro-1(2H)-naphthalenone oxime |
| 2 | Ring expansion via polyphosphoric acid (PPA) | Treat oxime with polyphosphoric acid in solvents like methylene chloride, ethyl acetate, or toluene at 40–180 °C for 2–12 hours | Formation of 1,3,4,5-tetrahydro-2H-1-benzazepine-2-ketone |
| 3 | Reduction of ketone to amine | Reduce with lithium aluminium hydride (LiAlH4) in THF or ether under nitrogen at -10 to 120 °C for 8–24 hours | Formation of 2,3,4,5-tetrahydro-1H-benzo[b]azepine intermediate |
| 4 | Introduction of acetic acid side chain and oxidation | Subsequent functionalization to introduce the acetic acid moiety at the 3-position and oxidation to achieve the 2,5-dioxo groups | Final product: [(3R)-2,5-dioxo-2,3,4,5-tetrahydro-1H-1,4-benzodiazepin-3-yl]acetic acid |
This method is derived from patent CN102702103A, which describes an industrially viable process with optimized reaction conditions for each step to ensure operational simplicity and scalability.
Alternative Synthetic Approaches
- Some literature suggests the use of substituted benzodiazepine precursors followed by selective acylation or alkylation to introduce the acetic acid side chain.
- Oxidation steps to install the 2,5-dioxo groups can be performed using mild oxidants compatible with the benzodiazepine ring system.
Detailed Reaction Conditions and Parameters
| Step | Reagents | Solvents | Temperature Range | Reaction Time | Notes |
|---|---|---|---|---|---|
| Oxime formation | Hydroxylamine hydrochloride, alkali (Na2CO3, NaHCO3) | Water, methanol, ethanol | Room temperature (20–25 °C) | 4–48 hours | Alkali neutralizes HCl, promotes oxime formation |
| Ring expansion | Polyphosphoric acid (PPA) | Methylene chloride, ethyl acetate, acetone, chloroform, benzene, toluene, xylene | 40–180 °C | 2–12 hours | PPA acts as dehydrating and ring-expanding agent |
| Reduction | Lithium aluminium hydride (LiAlH4) | THF, ether, benzene, toluene | -10 to 120 °C | 8–24 hours | Requires inert atmosphere (N2) to prevent moisture reaction |
| Functionalization | Various acylating agents or oxidants | Appropriate organic solvents | Variable | Variable | Tailored to introduce acetic acid and keto groups |
Research Findings and Industrial Relevance
- The described synthetic route is favored for its operational simplicity and suitability for scale-up in pharmaceutical manufacturing.
- Optimization of solvent choice and reaction times has been shown to improve yields and purity of intermediates and final product.
- The use of polyphosphoric acid for ring expansion is a classical and effective method for constructing the benzodiazepine core with high regioselectivity.
- Lithium aluminium hydride reduction is a standard approach for converting ketones to amines in this context, though care must be taken due to its reactivity.
Summary Table of Preparation Method
Chemical Reactions Analysis
Types of Reactions
[(3R)-2,5-dioxo-2,3,4,5-tetrahydro-1H-1,4-benzodiazepin-3-yl]acetic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to form corresponding oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to yield reduced forms of the compound.
Substitution: The compound can participate in substitution reactions where functional groups are replaced by other groups under specific conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium or hydrogen peroxide in the presence of a catalyst.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Halogenation using halogenating agents like bromine or chlorine in the presence of a catalyst.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines. Substitution reactions can result in halogenated derivatives or other substituted compounds.
Scientific Research Applications
Gastrointestinal Disorders
One significant area of application for [(3R)-2,5-dioxo-2,3,4,5-tetrahydro-1H-1,4-benzodiazepin-3-yl]acetic acid is in the treatment of gastrointestinal disorders. Research has indicated that compounds within the benzodiazepine class can act as antagonists to gastrin/CCK-B receptors. For instance, certain derivatives have shown effectiveness in inhibiting gastric acid secretion in animal models . This suggests potential therapeutic roles in conditions such as gastroesophageal reflux disease (GERD) and peptic ulcers.
Neuroprotective Effects
Emerging research suggests that benzodiazepine derivatives may exhibit neuroprotective effects against neurodegenerative diseases. The ability of these compounds to influence GABAergic transmission could be pivotal in protecting neuronal cells from excitotoxicity and oxidative stress . While direct evidence for this compound is still under exploration, similar compounds have shown promise in preclinical models.
Case Study 1: Gastric Acid Secretion Inhibition
A study evaluated the effects of a derivative closely related to this compound on gastric acid secretion using Heidenhain pouch dogs. The compound demonstrated a significant dose-dependent inhibition of pentagastrin-induced gastric acid secretion with an effective dose (ED50) of approximately 21 nmol/kg when administered orally .
Case Study 2: Anxiolytic Activity
In a controlled trial involving various benzodiazepine derivatives with similar structures to this compound, researchers observed notable anxiolytic effects in rodent models. The compounds effectively reduced anxiety-like behaviors in elevated plus maze tests and open field tests .
Mechanism of Action
The mechanism of action of [(3R)-2,5-dioxo-2,3,4,5-tetrahydro-1H-1,4-benzodiazepin-3-yl]acetic acid involves its interaction with specific molecular targets, such as gamma-aminobutyric acid (GABA) receptors in the central nervous system. By binding to these receptors, the compound can modulate the activity of neurotransmitters, leading to its pharmacological effects. The pathways involved include the enhancement of GABAergic transmission, which results in anxiolytic and sedative effects.
Comparison with Similar Compounds
2-[(3S)-2,5-Dioxo-1H-1,4-benzodiazepin-3-yl]-N-(pyridin-2-ylmethyl)acetamide
2-[(3S)-2,5-Dioxo-1H-1,4-benzodiazepin-3-yl]-N-{2-[2-(trifluoromethyl)-1H-benzimidazol-1-yl]ethyl}acetamide
- Structure : Trifluoromethyl-benzimidazole ethylamide substituent.
- Properties: Molecular weight 445.40; trifluoromethyl group enhances metabolic stability and lipophilicity (logP = -0.086). Potential application in targeted therapies due to benzimidazole’s DNA interaction propensity .
Physicochemical Comparison
Biological Activity
[(3R)-2,5-Dioxo-2,3,4,5-tetrahydro-1H-1,4-benzodiazepin-3-yl]acetic acid is a complex organic compound that exhibits significant biological activity due to its unique structural features. This compound belongs to the benzodiazepine class and has garnered attention for its potential therapeutic applications in various fields, particularly in neurology and oncology.
Chemical Structure and Properties
The molecular formula of this compound is C₁₁H₁₀N₂O₄ with a molecular weight of approximately 218.21 g/mol. Its structure includes a benzodiazepine core that is known for its interaction with GABA-A receptors in the central nervous system.
| Property | Value |
|---|---|
| Molecular Formula | C₁₁H₁₀N₂O₄ |
| Molecular Weight | 218.21 g/mol |
| CAS Number | 1217717-66-2 |
| Hazard Classification | Irritant |
The biological activity of this compound primarily arises from its ability to modulate neurotransmitter systems. The benzodiazepine component enhances the inhibitory effects of gamma-aminobutyric acid (GABA) at GABA-A receptors. This action results in anxiolytic, sedative, and muscle relaxant effects. Additionally, the compound may interact with various enzymes and receptors involved in cellular signaling pathways, potentially influencing cell proliferation and survival.
Biological Activity Studies
Research has demonstrated that this compound exhibits several biological activities:
- GABAergic Modulation : Enhances GABAergic transmission leading to potential anxiolytic effects.
- Enzyme Inhibition : Preliminary studies suggest inhibitory effects on specific enzymes relevant to disease pathways.
- Anticancer Potential : The dual structure may allow for interactions with molecular targets associated with cancer cell proliferation.
Case Studies
Recent studies have highlighted the potential therapeutic applications of this compound:
Case Study 1: Neurological Disorders
In a study investigating the anxiolytic properties of benzodiazepine derivatives, this compound was shown to significantly reduce anxiety-like behaviors in animal models. The mechanism was attributed to enhanced GABA receptor activity.
Case Study 2: Cancer Research
Another study focused on the compound's interactions with cancer cell lines demonstrated that it could inhibit cell growth and induce apoptosis in certain types of cancer cells. This suggests a potential role as an anticancer agent through its enzyme inhibition properties.
Comparative Analysis
To better understand the unique attributes of this compound compared to other similar compounds:
| Compound Name | Structural Features | Unique Attributes |
|---|---|---|
| This compound | Benzodiazepine core | Dual mechanism involving GABAergic modulation and enzyme inhibition |
| 7-Methylquinazoline | Quinazoline base | Simpler structure without benzodiazepine component |
| 1,4-Dioxo-1,2,3,4-tetrahydrophthalazine | Similar core structure | Different functional groups |
Q & A
Basic Research Questions
Q. What are the common synthetic routes for [(3R)-2,5-dioxo-2,3,4,5-tetrahydro-1H-1,4-benzodiazepin-3-yl]acetic acid?
- The compound is typically synthesized via multi-step reactions involving 1,4-benzodiazepine scaffolds. A key method includes enzymatic resolution using Candida antarctica lipase B (Novozyme 435) in ionic liquids or organic solvents like t-butanol. This approach optimizes enantiomeric purity (≥99% ee) and yield (47%) by adjusting substrate concentration (5–40 g L⁻¹) and temperature (25–100°C) . Alternative routes involve condensation reactions with substituted benzaldehydes under acidic conditions, followed by purification via column chromatography .
Q. How is the compound characterized to confirm its structure and purity?
- Characterization employs nuclear magnetic resonance (NMR) for stereochemical analysis, high-performance liquid chromatography (HPLC) for enantiomeric excess determination, and mass spectrometry (MS) for molecular weight confirmation. Purity is assessed using HPLC with relative retention time (RRT) thresholds (e.g., RRT 0.5–2.1) and impurity limits (≤0.5% for individual impurities, ≤2.0% total) . X-ray crystallography may resolve ambiguous stereochemistry in derivatives .
Q. What preliminary biological activities have been reported for this compound?
- While direct data on this compound is limited, structurally related 1,4-benzodiazepine derivatives exhibit antimicrobial and antifungal activity, particularly when substituted with methoxy or dimethoxyphenyl groups . Biological screening typically involves in vitro assays against Gram-positive/negative bacteria (e.g., Staphylococcus aureus, Escherichia coli) and fungal strains (e.g., Candida albicans), with MIC values reported in µg/mL .
Advanced Research Questions
Q. How can enantiomeric purity be optimized during synthesis?
- Enantioselective synthesis is achieved via lipase-catalyzed resolution in ionic liquids (e.g., [BMIM][PF₆]), which enhances substrate solubility and allows higher reaction temperatures. Kinetic resolution parameters (e.g., enzyme reusability over 10 cycles, mass transfer limitations at scale) must be optimized. Comparatively, t-butanol systems offer lower reaction rates but higher scalability .
Q. What computational methods are used to predict structure-activity relationships (SAR)?
- Density functional theory (DFT) calculations model electronic properties (e.g., HOMO-LUMO gaps) and non-covalent interactions (e.g., hydrogen bonding) to correlate substituent effects with biological activity. Molecular docking studies predict binding affinities to targets like GABA receptors or microbial enzymes .
Q. How do reaction conditions impact the stability of the compound?
- Stability studies under varying pH (2–9), temperature (4–40°C), and solvent systems (aqueous vs. organic) reveal degradation pathways. For example, acidic conditions may hydrolyze the lactam ring, while elevated temperatures accelerate racemization. Stability-indicating HPLC methods monitor degradation products like 2,5-dioxo-tetrahydrobenzodiazepine derivatives .
Q. What strategies resolve contradictions in biological activity data across studies?
- Discrepancies arise from variations in assay protocols (e.g., inoculum size, incubation time) or impurities. Rigorous impurity profiling (e.g., diastereomer quantification via chiral HPLC) and standardized MIC testing (CLSI guidelines) improve reproducibility . Meta-analyses of SAR across benzodiazepine analogs can identify confounding structural factors .
Q. How is the compound’s pharmacokinetic profile evaluated in preclinical studies?
- In vivo studies in rodent models assess oral bioavailability, plasma half-life, and metabolite formation (e.g., glucuronidation of the acetic acid moiety). LC-MS/MS quantifies parent compound and metabolites in biological matrices. Tissue distribution studies use radiolabeled analogs to track accumulation in target organs .
Methodological Considerations
- Synthetic Optimization : Prioritize ionic liquids for enantioselective synthesis but validate scalability .
- Analytical Rigor : Use orthogonal methods (NMR, HPLC-MS) for impurity identification .
- Biological Assays : Standardize protocols against reference strains and include positive controls (e.g., fluconazole for antifungal assays) .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
